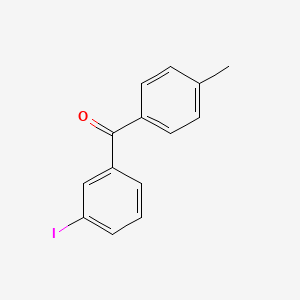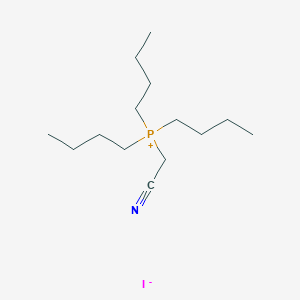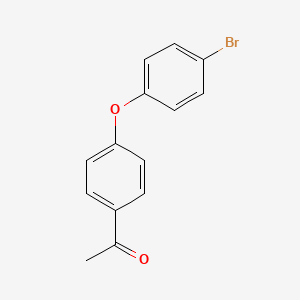
1-(4-(4-Bromophenoxy)phenyl)ethanone
説明
1-(4-(4-Bromophenoxy)phenyl)ethanone, also known as 4-bromophenoxyacetophenone (BPAP), is a chemical compound belonging to the class of phenylpropanone derivatives. It has been studied extensively in recent years due to its pharmacological properties and its potential applications in the synthesis of various compounds. BPAP is a versatile intermediate in synthetic organic chemistry and has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials.
科学的研究の応用
Degradation of Lignin Model Compounds
Research on the degradation mechanisms of phenolic beta-1 lignin substructure model compounds by the laccase of Coriolus versicolor highlights the compound's relevance in studying lignin biodegradation. The study identified several degradation products and established the occurrence of various types of reactions, such as C alpha-C beta cleavage and alkyl-aryl cleavage, facilitated by phenoxy radicals. This research provides insights into the enzymatic breakdown of lignin, which is crucial for understanding the natural recycling of plant materials and for developing efficient methods for processing lignocellulosic biomass (Kawai, Umezawa, & Higuchi, 1988).
Synthesis and Antimicrobial Activity
A study on the synthesis of phenyl-4-(4-(4-(p-tolyloxy) phenoxy) phenyl)-5, 6-dihydropyrimidin-2(1H)-one and its antimicrobial activity demonstrates the compound's potential in the development of new antimicrobial agents. This research indicates that derivatives of "1-(4-(4-Bromophenoxy)phenyl)ethanone" can be synthesized with various substituted aldehydes, resulting in compounds with significant antimicrobial properties against common bacterial strains (Dave et al., 2013).
Anti-inflammatory Activity
The structural chemistry and anti-inflammatory activity of phenyl dimers, including compounds structurally related to "1-(4-(4-Bromophenoxy)phenyl)ethanone," were explored in another study. This research revealed that these compounds exhibit anti-inflammatory effects in vivo, suggesting their potential as leads for the development of new anti-inflammatory drugs (Singh et al., 2020).
DNA Repair Pathway Inhibition
Another significant application is found in the study of DNA-dependent protein kinase inhibitors as drug candidates for cancer treatment. Compounds related to "1-(4-(4-Bromophenoxy)phenyl)ethanone" have been identified as inhibitors of the DNA repair pathway, presenting a novel approach to enhancing the efficacy of cancer therapies by targeting the DNA repair mechanisms of cancer cells (Kashishian et al., 2003).
Corrosion Inhibition
Research on the corrosion inhibition efficiency of Schiff bases, including compounds with structural similarities to "1-(4-(4-Bromophenoxy)phenyl)ethanone," for carbon steel in hydrochloric acid, shows the potential of these compounds in protecting industrial materials against corrosion. This application is crucial for extending the lifespan of metal components in various industrial environments (Hegazy et al., 2012).
特性
IUPAC Name |
1-[4-(4-bromophenoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBRBIMNUGZGTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445175 | |
| Record name | 1-(4-(4-Bromophenoxy)phenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-Bromophenoxy)phenyl)ethanone | |
CAS RN |
54916-27-7 | |
| Record name | 1-(4-(4-Bromophenoxy)phenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-(4-BROMOPHENOXY)PHENYL)ETHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



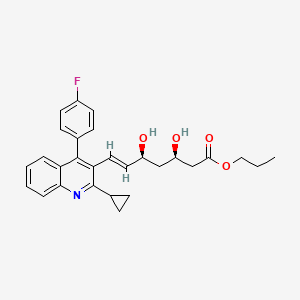
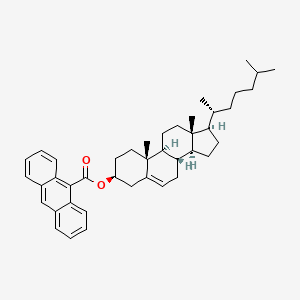
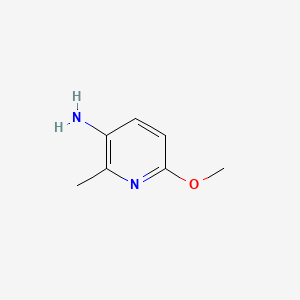
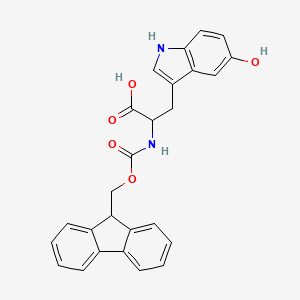
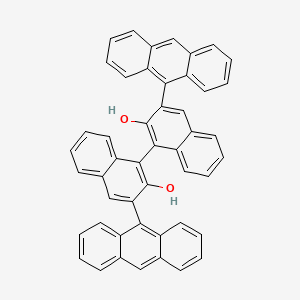
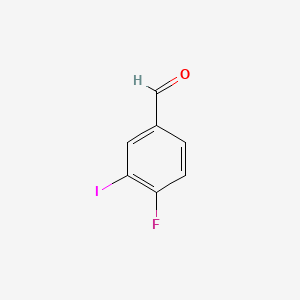
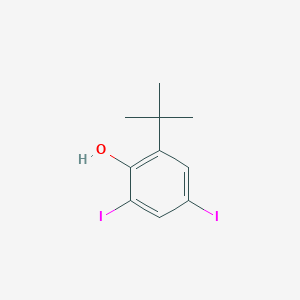
![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B1311842.png)
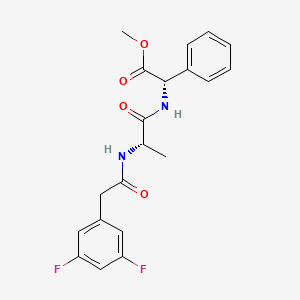
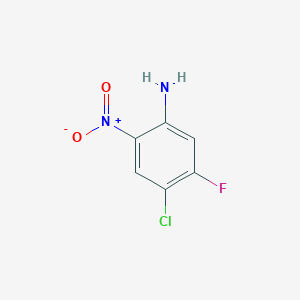
![3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1311857.png)
![2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1311858.png)
